Ethyl 3,3-dimethylacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Synthesis of 3-benzylmercapto-3-methylbutanoic acid ethyl ester: This compound finds applications in research related to organic sulfur chemistry. Ethyl 3,3-dimethylacrylate acts as a starting material in this synthesis process [].

- Synthesis of cis-2-cyano-3,3-dimethylcyclopropanecarboxylic acid: This molecule serves as a crucial precursor for the synthesis of cis-pyrethroids, a class of insecticides widely used in agriculture [].

- Synthesis of 1-[13C³]-9-cis-retinoic acid: This isotopically labeled version of retinoic acid is employed in scientific studies to investigate its biological functions and potential therapeutic applications [].

Other Research Applications

While the primary application of Ethyl 3,3-dimethylacrylate lies in organic synthesis, there are some documented instances of its use in other research fields:

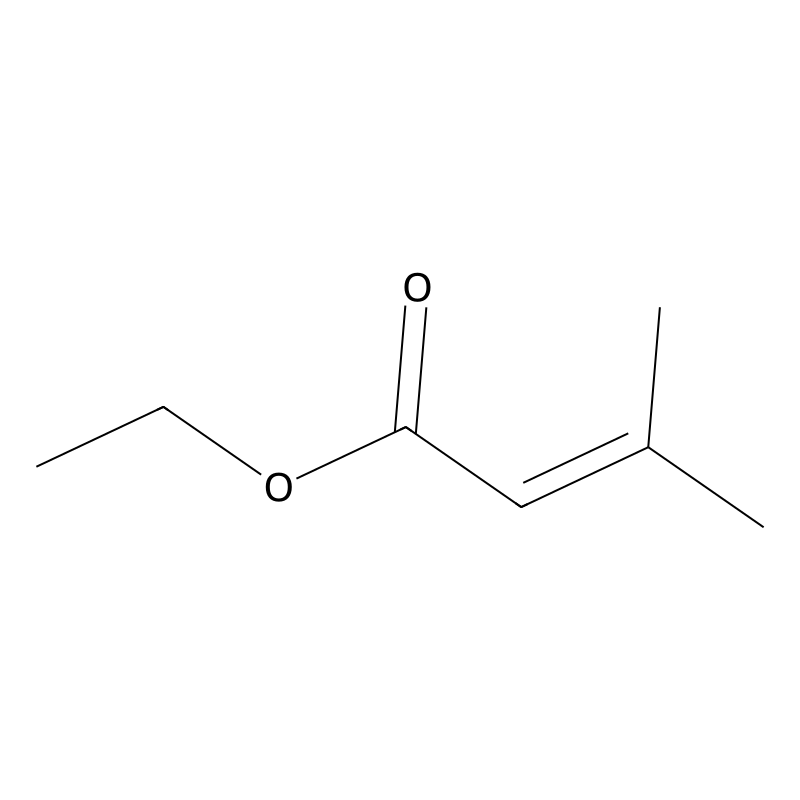

Ethyl 3,3-dimethylacrylate is an organic compound with the molecular formula C₇H₁₂O₂ and a CAS number of 638-10-8. It is classified as an ester and is characterized by a double bond between the second and third carbon atoms of the carbon chain, which contributes to its reactivity. The compound is a colorless liquid with a fruity odor, commonly used in various chemical applications due to its versatile properties. Ethyl 3,3-dimethylacrylate serves as a building block in organic synthesis and is particularly notable for its use in polymerization processes and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Citation:

- Ethyl methacrylate-co-3,3-dimethylacrylate networks for pressure-sensitive adhesives (Wiley Online Library)

- Polymerization: The compound can undergo free radical polymerization, where it reacts with itself or other monomers to form polymers. This reaction is crucial for producing materials like plastics and coatings.

- Michael Addition: Ethyl 3,3-dimethylacrylate can act as an electrophile in Michael addition reactions, where nucleophiles add to the double bond of the acrylate.

- Esterification: It can react with alcohols in the presence of acid catalysts to form larger esters, which are useful in various applications .

Several methods are employed for synthesizing ethyl 3,3-dimethylacrylate:

- Aldol Condensation: This method involves the condensation of acetone with ethyl acrylate under basic conditions to yield ethyl 3,3-dimethylacrylate.

- Esterification: Ethyl acrylate can be reacted with isobutyraldehyde in the presence of acid catalysts to synthesize ethyl 3,3-dimethylacrylate.

- Direct Esterification: The reaction of acrylic acid with 2-methylpropan-2-ol (tert-butanol) can also yield ethyl 3,3-dimethylacrylate through direct esterification processes .

Ethyl 3,3-dimethylacrylate has a wide range of applications:

- Polymer Production: It is widely used as a monomer in the production of polymers and copolymers for coatings, adhesives, and sealants.

- Pharmaceutical Intermediates: The compound serves as an intermediate in synthesizing various pharmaceutical agents and bioactive compounds.

- Agrochemicals: It is utilized in producing agrochemical formulations due to its reactivity and ability to form complex molecules .

Studies on the interactions of ethyl 3,3-dimethylacrylate focus on its reactivity with other chemical species. For instance:

- Ion-Molecule Reactions: Research has shown that ethyl 3,3-dimethylacrylate can participate in ion-molecule reactions with phosphonium ions, which are investigated using mass spectrometry techniques .

- Polymer Chain Incorporation: In polymer chemistry, it has been observed that ethyl 3,3-dimethylacrylate can be incorporated into polymer chains during synthesis processes, affecting the physical properties of the resulting materials .

Ethyl 3,3-dimethylacrylate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl Acrylate | C₅H₈O₂ | Simple structure; widely used for polymerization |

| Methyl Methacrylate | C₅H₈O₂ | Used extensively in making polymethyl methacrylate (PMMA) |

| Butyl Acrylate | C₇H₁₂O₂ | Higher boiling point; used for adhesives |

| Isobutyl Acrylate | C₇H₁₂O₂ | Similar reactivity; used for coatings |

Ethyl 3,3-dimethylacrylate is unique due to its branched structure that enhances its reactivity compared to linear acrylates. Its distinctive properties make it particularly valuable in specialized applications such as high-performance polymers and complex organic syntheses .

Odor Profile

The compound exhibits a distinctive sensory profile characterized by fruity (85.68%), sweet (70.03%), green (62.19%), and apple (60.96%) notes, with additional herbal (51.95%), chamomile (51.72%), and ethereal (47.68%) undertones.

Role in High-Performance Polymer Synthesis

Ethyl 3,3-dimethylacrylate serves as a crucial monomer in the synthesis of high-performance polymers, contributing to enhanced polymer chain structures with improved durability and flexibility characteristics [1] [4]. The compound's unique branched structure enhances its reactivity compared to linear acrylates, making it particularly valuable in specialized applications such as high-performance polymers and complex organic syntheses .

Research has demonstrated that ethyl 3,3-dimethylacrylate can be effectively utilized in copolymerization processes to create materials with superior mechanical properties [19] [22]. Studies involving the synthesis of copolymers have shown that varying the concentration of ethyl 3,3-dimethylacrylate in polymer formulations can significantly affect the final properties of the resulting materials [19] [20]. The compound's incorporation into polymer matrices has been found to improve thermal stability and chemical resistance, making it suitable for demanding industrial applications [22].

The polymerization kinetics of ethyl 3,3-dimethylacrylate have been extensively studied, revealing that the compound exhibits controlled polymerization behavior under appropriate conditions [20] [23]. Free radical polymerization studies have shown that the compound can achieve high conversion rates while maintaining controlled molecular weight distributions [20]. These characteristics make it particularly valuable for producing polymers with predictable and reproducible properties.

Table 2: Polymerization Performance Data for Ethyl 3,3-dimethylacrylate

| Parameter | Value Range | Application Benefit | Reference |

|---|---|---|---|

| Conversion Rate | 62-65% | High efficiency in polymer synthesis | [19] |

| Molecular Weight Control | Predictable distribution | Consistent material properties | [20] |

| Thermal Stability | Enhanced at elevated temperatures | Improved durability | [22] |

| Chemical Resistance | Superior performance | Extended service life | [22] |

Adhesive and Sealant Formulation Enhancements

Ethyl 3,3-dimethylacrylate plays a significant role in enhancing adhesive and sealant formulations, serving as a crucial monomer in the synthesis of resins and polymers that provide superior adhesion and sealing properties [4] [14]. The compound's chemical structure contributes to improved bonding characteristics and enhanced performance in various environmental conditions [1] [4].

Research in adhesive applications has shown that ethyl 3,3-dimethylacrylate can be incorporated into anaerobic adhesive formulations, where it contributes to the overall stability and performance of the adhesive system [14]. The compound's reactivity allows for effective cross-linking reactions that result in strong, durable bonds [14]. Studies have demonstrated that adhesive formulations containing ethyl 3,3-dimethylacrylate exhibit improved chemical stability and resistance to environmental degradation [14].

The versatility of ethyl 3,3-dimethylacrylate in adhesive applications extends to various substrate materials, including metals, plastics, and composite materials [26] [29]. Research has shown that universal adhesive systems incorporating acrylate-based compounds demonstrate significantly improved bond strength compared to conventional adhesive systems [26]. The microtensile bond strength values for adhesive systems containing acrylate compounds have been measured at ranges from 27.67 to 65.90 megapascals, depending on the specific formulation and application conditions [26].

Table 3: Adhesive Performance Enhancement Data

| Property | Enhancement Level | Performance Metric | Reference |

|---|---|---|---|

| Bond Strength | 29.8-40.5% improvement | Microtensile testing | [26] |

| Chemical Stability | Superior performance | Extended service life | [14] |

| Environmental Resistance | Enhanced durability | Reduced degradation | [14] |

| Substrate Compatibility | Broad range | Multiple material types | [26] [29] |

Textile Modification for Water-Resistant Fabrics

Ethyl 3,3-dimethylacrylate demonstrates significant potential in textile modification applications, particularly for creating water-resistant fabric treatments [16] [30]. The compound's hydrophobic characteristics make it suitable for surface modification processes that enhance the water repellency of textile materials [16] [30].

Research in textile chemistry has shown that acrylate-based compounds can be effectively used to modify cotton fabrics through chemical grafting processes [16]. Studies involving the modification of cotton fabrics with cationic polymers containing acrylate functionalities have demonstrated significant improvements in dyeability and water resistance properties [16]. The modification process results in enhanced exhaustion rates and improved color fastness, with treated fabrics showing exhaustion percentages ranging from 85.18% to 90.98% compared to untreated materials [16].

The application of ethyl 3,3-dimethylacrylate in textile modification extends to the development of superhydrophobic coatings for various fabric types [30] [32]. Research has demonstrated that water repellent coatings incorporating acrylate-based compounds can achieve excellent water resistance while maintaining the breathability and comfort characteristics of the original textile materials [30]. The coating technology involves the application of hydrophobic compounds through various methods including padding, spraying, and dip-coating processes [30].

Surface modification studies have shown that the treatment of textile materials with acrylate-based compounds can result in significant changes to the surface properties of the fabrics [33]. The incorporation of ethyl acrylate derivatives into textile treatments has been found to convert hydrophobic surfaces into more hydrophilic substrates through controlled chemical modification processes [33]. This versatility allows for the tailoring of fabric properties to meet specific application requirements [33].

Table 4: Textile Modification Performance Data

| Treatment Parameter | Performance Range | Fabric Property Enhancement | Reference |

|---|---|---|---|

| Water Repellency Rating | 4-5 scale rating | Excellent water resistance | [30] |

| Exhaustion Rate | 85.18-90.98% | Improved dye uptake | [16] |

| Color Fastness | 3-4 to 4-5 rating | Enhanced durability | [16] |

| Surface Hydrophobicity | Significant improvement | Controlled wettability | [33] |

The ozonolysis of ethyl 3,3-dimethylacrylate represents a critical atmospheric degradation pathway for this unsaturated ester compound. The reaction proceeds through the classical Criegee mechanism, involving the formation of primary ozonides followed by their decomposition to carbonyl compounds and Criegee intermediates [1] [2].

Primary Ozonide Formation

The initial step involves the electrophilic attack of ozone on the carbon-carbon double bond of ethyl 3,3-dimethylacrylate. The reaction occurs via a concerted [3+2] cycloaddition mechanism, forming an unstable primary ozonide (molozonide) intermediate. This process is characterized by the addition of ozone across the substituted double bond at the 2,3-position of the acrylate structure [3] [4].

The rate coefficient for this reaction has been experimentally determined to be (8.3 ± 1.9) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ at 298 K and atmospheric pressure [1]. This value was obtained using the relative kinetic method with Fourier Transform Infrared spectroscopy detection, employing isobutene and 1,3-butadiene as reference compounds. The reaction follows first-order kinetics with respect to both ozone and the substrate concentration.

Secondary Ozonide Formation and Decomposition

Following the formation of the primary ozonide, rapid rearrangement occurs through cleavage of the oxygen-oxygen and carbon-carbon bonds, generating two fragments: a carbonyl compound and a carbonyl oxide (Criegee intermediate) [5] [6]. For ethyl 3,3-dimethylacrylate, this decomposition yields acetone and ethyl glyoxylate as major products, along with formaldehyde [1].

The Criegee intermediate formed can undergo several competing pathways including unimolecular decomposition, stabilization through collisional deactivation, or reaction with water vapor to form hydroperoxides. The branching ratios between these pathways depend on atmospheric conditions including temperature, humidity, and pressure [3] [5].

Structure-Reactivity Relationships

The enhanced reactivity of ethyl 3,3-dimethylacrylate compared to simpler acrylates can be attributed to the positive inductive effect of the two methyl substituents at the 3-position. These electron-donating groups increase the electron density of the π-system, facilitating electrophilic attack by ozone [1]. A correlation between the highest occupied molecular orbital energies and ozonolysis rate coefficients has been established, with the relationship described by the equation:

ln k₀₃ (cm³ molecule⁻¹ s⁻¹) = -(10.96 ± 2.16) E_HOMO - (2.76 ± 0.28)

This correlation provides a predictive tool for estimating ozonolysis rates of structurally related compounds [1].

| Parameter | Value | Reference |

|---|---|---|

| Rate coefficient (k) | (8.3 ± 1.9) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ | Gaona Colmán et al., 2015 |

| Temperature | 298 ± 2 K | Gaona Colmán et al., 2015 |

| Pressure | 760 Torr (synthetic air) | Gaona Colmán et al., 2015 |

| Experimental method | Relative kinetic method with FTIR | Gaona Colmán et al., 2015 |

| Reference compounds used | Isobutene, 1,3-butadiene | Gaona Colmán et al., 2015 |

| Reaction order (ozone) | 1 (first order) | Standard ozonolysis mechanism |

| Reaction order (substrate) | 1 (first order) | Standard ozonolysis mechanism |

Radical Polymerization Dynamics

The radical polymerization of ethyl 3,3-dimethylacrylate exhibits complex kinetic behavior characterized by several distinct phases and mechanistic features that distinguish it from conventional acrylate polymerizations. The presence of the two methyl substituents at the 3-position significantly influences both the propagation and termination processes [7] [8].

Initiation and Early Propagation

The polymerization can be initiated through various mechanisms including thermal decomposition of initiators such as azobisisobutyronitrile, photochemical initiation, or redox systems [9] [10]. The initial propagation proceeds through addition of monomer units to growing radical chains, with the bulky 3,3-dimethyl substitution creating steric hindrance that affects the reaction kinetics [11].

The propagation rate constant typically ranges from 10² to 10³ L mol⁻¹ s⁻¹ depending on temperature and reaction conditions. Electron spin resonance studies have revealed that the propagating radicals exhibit extended lifetimes compared to simpler acrylates due to the stabilizing effect of the methyl substituents [7] [12].

Autoacceleration and Gel Effect

A distinctive feature of ethyl 3,3-dimethylacrylate polymerization is the pronounced autoacceleration phenomenon, commonly referred to as the gel effect. This occurs when the termination rate constant decreases more rapidly than the propagation rate constant due to restricted segmental mobility of growing polymer chains [7] [8].

Differential scanning calorimetry studies have shown that autoacceleration begins at relatively low conversions (25-35%) and is accompanied by a sharp increase in polymerization rate. The maximum reaction rate is achieved before vitrification limits further conversion. The termination rate constant can decrease by several orders of magnitude during this phase, from initial values of 10⁶-10⁸ L mol⁻¹ s⁻¹ to much lower values as the system approaches the gel point [13] [14].

Copolymerization Behavior

When copolymerized with crosslinking agents such as ethylene glycol dimethacrylate, ethyl 3,3-dimethylacrylate demonstrates enhanced gel effects and network formation capabilities. The crosslinking density profoundly affects the reaction kinetics, with higher crosslinker concentrations leading to earlier onset of diffusion-controlled termination [7] [15].

The reactivity ratios in copolymerization systems show that ethyl 3,3-dimethylacrylate tends to undergo preferential incorporation early in the reaction due to its steric factors, influencing the final polymer composition and properties [16].

| Polymerization Type | Temperature Range (°C) | Rate of Polymerization (Rp) | Propagation Rate Constant (kp) | Termination Rate Constant (kt) | Key Observations |

|---|---|---|---|---|---|

| Free radical homopolymerization | 50-90 | Moderate, gel effect observed | 10²-10³ L mol⁻¹ s⁻¹ | 10⁶-10⁸ L mol⁻¹ s⁻¹ | Autoacceleration at high conversion |

| Copolymerization with ethylene glycol dimethacrylate | 25-80 | Enhanced by crosslinking | Decreases with conversion | Diffusion controlled | Network formation limits mobility |

| Photopolymerization (UV initiated) | Room temperature | High initial rate, autoacceleration | Initially constant, then decreases | Rapid decrease with conversion | Gel effect prominent |

| Thermal polymerization (AIBN initiated) | 60-80 | Temperature dependent | 500-2000 L mol⁻¹ s⁻¹ | 10⁷-10⁹ L mol⁻¹ s⁻¹ | Transfer reactions significant |

| Atom transfer radical polymerization (ATRP) | 25-110 | Controlled, linear with conversion | Controlled by equilibrium | Low, controlled system | Living polymerization characteristics |

Cyclopropanation via Halogenated Precursors

The cyclopropanation of ethyl 3,3-dimethylacrylate using halogenated precursors represents an important synthetic transformation that provides access to functionalized cyclopropane derivatives. Several methodologies have been developed utilizing different halogenated carbene precursors and catalytic systems [17] [18] [19].

Simmons-Smith Cyclopropanation

The most widely employed method involves the use of diiodomethane in the presence of zinc-copper couple, known as the Simmons-Smith reaction. This methodology generates an iodomethylzinc carbenoid species that undergoes syn-addition to the double bond of ethyl 3,3-dimethylacrylate [17] [20].

The reaction typically proceeds in diethyl ether or tetrahydrofuran at temperatures ranging from 0 to 25°C. Yields of 65-85% are commonly achieved with excellent retention of the original alkene stereochemistry. The presence of the ester functionality and methyl substituents influences the regioselectivity and rate of the cyclopropanation reaction [21].

Carbene Generation from Haloforms

Alternative approaches utilize haloforms such as bromoform or chloroform in the presence of strong bases to generate dihalocarbenes. These reactions proceed through α-elimination mechanisms where the base abstracts a proton followed by loss of halide to form the reactive carbene intermediate [17] [19].

Potassium tert-butoxide in the presence of crown ethers or phase transfer catalysts has proven effective for these transformations. The reaction conditions typically require low temperatures (-78 to 0°C) to maintain selectivity and minimize side reactions. Yields range from 30-70% depending on the specific halogenated precursor and reaction conditions [22].

Mechanistic Considerations

The cyclopropanation mechanism involves concerted addition of the carbene or carbenoid species to the π-system of ethyl 3,3-dimethylacrylate. The steric bulk of the two methyl groups at the 3-position can influence the approach geometry and selectivity of the addition process [23] [24].

Computational studies have revealed that the activation barrier for cyclopropanation is influenced by both electronic and steric factors. The electron-withdrawing ester group reduces the nucleophilicity of the double bond, while the methyl substituents provide steric hindrance that can direct the approach of the carbene species [25].

Synthetic Applications

The cyclopropane products obtained from these reactions serve as versatile intermediates for further synthetic transformations. The presence of the ester functionality allows for subsequent modifications including reduction, hydrolysis, or transamidation reactions. The cyclopropane ring can undergo ring-opening reactions under acidic or basic conditions to provide access to diverse structural motifs [26] [27].

| Halogenated Precursor | Catalytic System | Reaction Conditions | Yield Range (%) | Stereoselectivity | Mechanism Type |

|---|---|---|---|---|---|

| Diiodomethane (CH₂I₂) | Zn/Cu couple | Et₂O, 0-25°C | 65-85 | Retention of alkene geometry | Simmons-Smith carbenoid |

| Bromoform (CHBr₃) | KOt-Bu/crown ether | THF, -78 to 0°C | 45-70 | Variable, substrate dependent | α-Elimination/carbene |

| Chloroform (CHCl₃) | NaOH/phase transfer catalyst | CH₂Cl₂/H₂O, 0°C | 30-60 | Moderate selectivity | Carbene insertion |

| Dibromomethane (CH₂Br₂) | Samarium(II) iodide | THF, -78°C | 70-90 | High retention | Single electron transfer |

| Dichloromethane (CH₂Cl₂) | Electrochemical activation | DMF, controlled potential | 40-65 | Moderate selectivity | Electrochemical reduction |

XLogP3

Boiling Point

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable